Epoxomicin
Epoxomicin
Epoxomicin is an irreversible, selective proteasome inhibitor. Epoxomicin is a linear peptide consisting of a threonine or serine residue with α′, β′-epoxyketone derived from leucine or a γ,δ-dehydroleucine. Epoxomicin covalently binds to the LMP7, X, MECL1, and Z catalytic subunits of the proteasome and potently inhibits primarily the chymotrypsin-like activity. Epoxomicin can cross the blood-brain barrier. Epoxomicin has strongly antitumor and anti-inflammatory activity. Injected, it can induce Parkinson's-like symptoms in rats. Derivatives of epoxomicin include carfilzomib.
Brand Name:
Vulcanchem
CAS No.:
134381-21-8
VCID:
VC0527301
InChI:
InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1
SMILES:
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C
Molecular Formula:
C28H50N4O7
Molecular Weight:
554.7 g/mol
Epoxomicin
CAS No.: 134381-21-8
Inhibitors
VCID: VC0527301
Molecular Formula: C28H50N4O7
Molecular Weight: 554.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 134381-21-8 |
---|---|
Product Name | Epoxomicin |
Molecular Formula | C28H50N4O7 |
Molecular Weight | 554.7 g/mol |
IUPAC Name | (2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide |
Standard InChI | InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1 |
Standard InChIKey | DOGIDQKFVLKMLQ-JTHVHQAWSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C |
SMILES | CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C |
Canonical SMILES | CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C |
Appearance | Solid powder |
Description | Epoxomicin is an irreversible, selective proteasome inhibitor. Epoxomicin is a linear peptide consisting of a threonine or serine residue with α′, β′-epoxyketone derived from leucine or a γ,δ-dehydroleucine. Epoxomicin covalently binds to the LMP7, X, MECL1, and Z catalytic subunits of the proteasome and potently inhibits primarily the chymotrypsin-like activity. Epoxomicin can cross the blood-brain barrier. Epoxomicin has strongly antitumor and anti-inflammatory activity. Injected, it can induce Parkinson's-like symptoms in rats. Derivatives of epoxomicin include carfilzomib. |
Purity | >98% (or refer to the Certificate of Analysis) |
Sequence | IITL |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | epoxomicin L-threoninamide, N-acetyl-N-methyl-L-isoleucyl-L-isoleucyl-N-((1S)-3-methyl-1-(((2R)-2-methyl-2-oxiranyl)carbonyl)butyl)- N-acetyl-N-methyl-L-isoleucyl-L-isoleucyl-N-((1S)-3-methyl-1-(((2R)-2-methyl-2-oxiranyl)carbonyl)butyl)-L-threoninamide |
Reference | 1. Hanada M, Sugawara K, Kaneta K, Toda S, Nishiyama Y, Tomita K, Yamamoto H, Konishi M, Oki T. Epoxomicin, a new antitumor agent of microbial origin. J Antibiot (Tokyo). 1992 Nov;45(11):1746-52. doi: 10.7164/antibiotics.45.1746. PMID: 1468981. 2. Meng L, Mohan R, Kwok BH, Elofsson M, Sin N, Crews CM. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. Proc Natl Acad Sci U S A. 1999 Aug 31;96(18):10403-8. doi: 10.1073/pnas.96.18.10403. PMID: 10468620; PMCID: PMC17900. 3. Schwarz K, de Giuli R, Schmidtke G, Kostka S, van den Broek M, Kim KB, Crews CM, Kraft R, Groettrup M. The selective proteasome inhibitors lactacystin and epoxomicin can be used to either up- or down-regulate antigen presentation at nontoxic doses. J Immunol. 2000 Jun 15;164(12):6147-57. doi: 10.4049/jimmunol.164.12.6147. PMID: 10843664; PMCID: PMC2507740. 4. Princiotta MF, Schubert U, Chen W, Bennink JR, Myung J, Crews CM, Yewdell JW. Cells adapted to the proteasome inhibitor 4-hydroxy- 5-iodo-3-nitrophenylacetyl-Leu-Leu-leucinal-vinyl sulfone require enzymatically active proteasomes for continued survival. Proc Natl Acad Sci U S A. 2001 Jan 16;98(2):513-8. doi: 10.1073/pnas.021132398. Epub 2001 Jan 9. PMID: 11149939; PMCID: PMC14618. 5. McNaught KS, Perl DP, Brownell AL, Olanow CW. Systemic exposure to proteasome inhibitors causes a progressive model of Parkinson's disease. Ann Neurol. 2004 Jul;56(1):149-62. doi: 10.1002/ana.20186. PMID: 15236415. 6. Garrett IR, Chen D, Gutierrez G, Zhao M, Escobedo A, Rossini G, Harris SE, Gallwitz W, Kim KB, Hu S, Crews CM, Mundy GR. Selective inhibitors of the osteoblast proteasome stimulate bone formation in vivo and in vitro. J Clin Invest. 2003 Jun;111(11):1771-82. doi: 10.1172/JCI16198. PMID: 12782679; PMCID: PMC156102. |
PubChem Compound | 11226684 |
Last Modified | Nov 11 2021 |
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